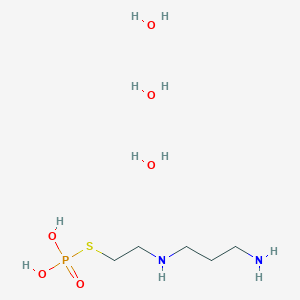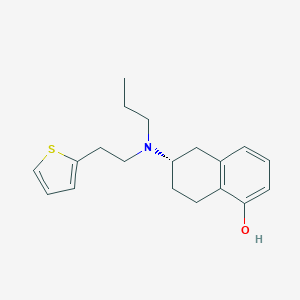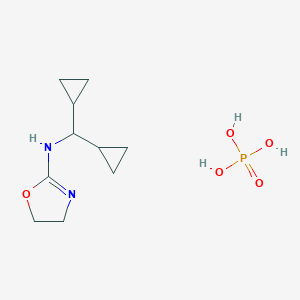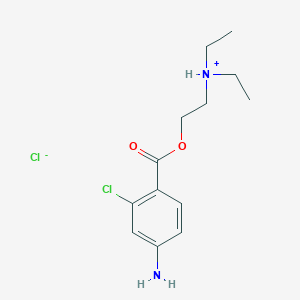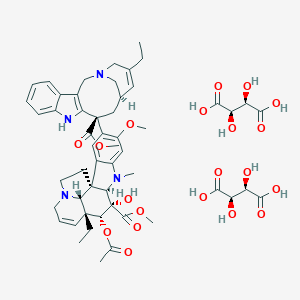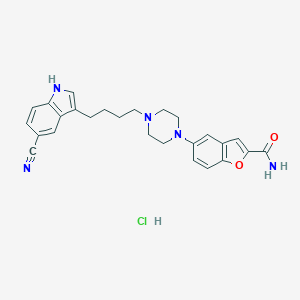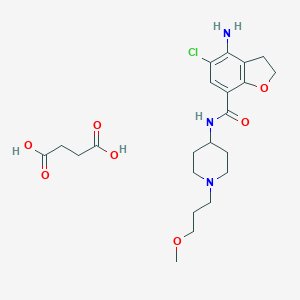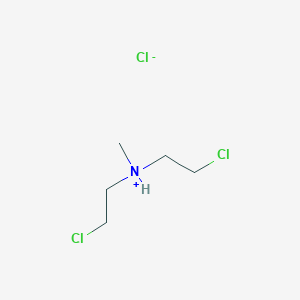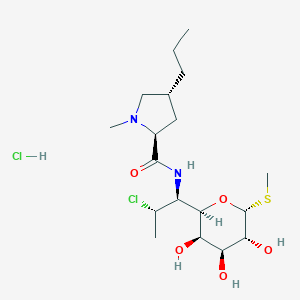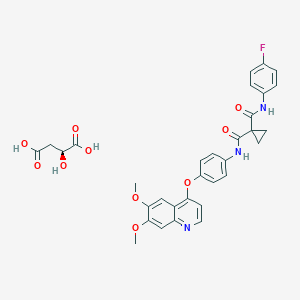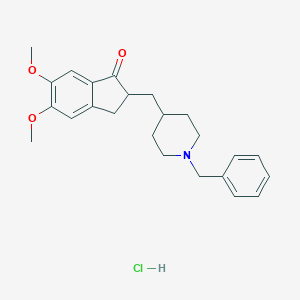
多奈哌齐盐酸盐
概述
描述
Donepezil Hydrochloride is the hydrochloride salt of a piperidine derivative with neurocognitive-enhancing activity. Donepezil reversibly inhibits acetylcholinesterase, thereby blocking the hydrolysis of the neurotransmitter acetylcholine and, consequently, increasing its activity. This agent may improve neurocognitive function in Alzheimer's disease, reduce sedation associated with opioid treatment of cancer pain, and improve neurocognitive function in patients who have received radiation therapy for primary brain tumors or brain metastases.
An indan and piperidine derivative that acts as a selective and reversible inhibitor of ACETYLCHOLINESTERASE. Donepezil is highly selective for the central nervous system and is used in the management of mild to moderate DEMENTIA in ALZHEIMER DISEASE.
See also: Donepezil (has active moiety); Donepezil hydrochloride; memantine hydrochloride (component of).
科学研究应用
阿尔茨海默病治疗
多奈哌齐盐酸盐是一种特异性可逆乙酰胆碱酯酶抑制剂,已被批准用于治疗阿尔茨海默病 (AD) . 它是一种具有哌啶基结构和高亲脂性的中小分子 .
透皮给药系统
透皮给药系统正在成为治疗阿尔茨海默病的多奈哌齐盐酸盐给药的新兴平台 . 该方法为未来的研究方向提供了展望,并描述了可能的应用 .
鼻脑递送
在一项研究中,开发了含有多奈哌齐的固体脂质纳米颗粒 (SLN) 制剂,用于鼻脑递送 . 研究表明,与多奈哌齐溶液相比,其在大脑中的浓度有所提高 .
尖端加载溶解微针
尖端加载溶解微针已被开发用于透皮给药多奈哌齐盐酸盐,用于治疗阿尔茨海默病 .
人体血浆中的测定
多奈哌齐盐酸盐可以在人体血浆中测定,具有临床应用价值 . 该方法涉及统计分析 .
合成与衍生物
生化分析
Biochemical Properties
Donepezil hydrochloride acts as an acetylcholinesterase inhibitor . It increases the concentration of acetylcholine, a key neurotransmitter in the brain, by inhibiting the degradative enzyme acetylcholinesterase . This interaction with acetylcholinesterase is crucial for its role in biochemical reactions .
Cellular Effects
Donepezil hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It has been reported to promote oligodendrocyte generation and remyelination, which are crucial for neuronal functions . It also has a neuroprotective effect against Aβ42 neurotoxicity .
Molecular Mechanism
The molecular mechanism of action of Donepezil hydrochloride involves its binding to acetylcholinesterase, inhibiting the enzyme and thereby increasing the concentration of acetylcholine in the brain . This leads to improved cognitive function in patients with Alzheimer’s disease . In addition to this, other mechanisms of action of donepezil are possible, including the opposition of glutamate-induced excitatory transmission via downregulation of NMDA receptors and the regulation of amyloid proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, Donepezil hydrochloride has shown a controlled drug release pattern with a half-life of approximately 3.5 hours . It has also demonstrated stability at 4 °C, making it suitable for long-term studies .
Dosage Effects in Animal Models
In animal models, the effects of Donepezil hydrochloride vary with different dosages. For instance, administration of donepezil in young male rhesus monkeys improved the accuracy in spatial and visual recognition tasks . Furthermore, donepezil has shown to have protective effects in the twitcher mouse model of Krabbe Disease .
Metabolic Pathways
Donepezil hydrochloride is metabolized by first-pass metabolism in the liver, primarily by CYP3A4, in addition to CYP2D6 . After this, O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation occur, producing various metabolites with similar half-lives to the unchanged parent drug .
Transport and Distribution
Donepezil hydrochloride is largely distributed in the extravascular compartments . It crosses the blood-brain barrier and cerebrospinal fluid concentrations have been measured at 15.7% . The volume of distribution of donepezil is 11.8 ± 1.7 L/kg for a 5-mg dose and 11.6 ± 1.91 L/kg for a 10-mg dose .
Subcellular Localization
Donepezil hydrochloride has excellent localization into the brain . This is crucial for its effectiveness in treating Alzheimer’s disease, as it allows the drug to interact directly with acetylcholinesterase in the brain .
属性
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046698 | |
| Record name | Donepezil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120011-70-3, 142057-77-0 | |
| Record name | Donepezil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Donepezil hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Donepezil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Donepezil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Donepezil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DONEPEZIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Donepezil hydrochloride?
A1: Donepezil hydrochloride is a reversible inhibitor of acetylcholinesterase (AchE) [, ]. It works by increasing the amount of acetylcholine (ACh) in the brain, a neurotransmitter crucial for learning and memory.
Q2: How does Donepezil hydrochloride affect cholinergic neurotransmission?
A2: Donepezil hydrochloride selectively binds to and inhibits AchE, the enzyme responsible for breaking down ACh in the synaptic cleft [, ]. This inhibition leads to increased levels of ACh available to bind to its receptors, thus enhancing cholinergic neurotransmission.
Q3: What are the downstream effects of increased acetylcholine levels in the brain?
A3: Increased ACh can improve cognitive function, particularly in individuals with Alzheimer's disease (AD), by enhancing neuronal communication in brain regions associated with learning, memory, and behavior [].
Q4: What is the molecular formula and weight of Donepezil hydrochloride?
A4: Donepezil hydrochloride has a molecular formula of C24H29NO3HCl and a molecular weight of 415.96 [].
Q5: Are there any known polymorphic forms of Donepezil hydrochloride?
A5: Yes, research has identified four distinct polymorphic modifications of Donepezil hydrochloride, characterized by their unique X-ray powder diffraction patterns and infrared spectra [].
Q6: How does Donepezil hydrochloride perform under different storage conditions?
A6: The stability of Donepezil hydrochloride can be influenced by factors like temperature and humidity. Research indicates that certain polymorphic forms demonstrate enhanced stability in these conditions [].
Q7: How is the stability of Donepezil hydrochloride addressed in pharmaceutical formulations?
A7: Formulation strategies, like the use of enteric coatings or inclusion of microcrystalline cellulose in directly compressed tablets, can help improve the stability and bioavailability of Donepezil hydrochloride [, ].
Q8: Does Donepezil hydrochloride exhibit any direct catalytic properties?
A8: Donepezil hydrochloride's primary mode of action is not catalytic. It acts as an inhibitor, blocking the catalytic activity of AchE rather than directly catalyzing a reaction itself.
Q9: Have computational methods been employed in Donepezil hydrochloride research?
A9: While specific examples aren't detailed in the provided abstracts, computational chemistry techniques like QSAR modeling can be valuable for understanding the relationship between Donepezil hydrochloride's structure and its activity, potentially guiding the development of more potent or selective inhibitors.
Q10: What are the challenges in formulating Donepezil hydrochloride?
A10: Formulating Donepezil hydrochloride presents challenges due to factors such as its inherent stability profile and potential for interactions with excipients.
Q11: What strategies have been explored to enhance the bioavailability of Donepezil hydrochloride?
A12: Researchers have investigated various approaches to improve bioavailability, including different delivery routes like intranasal administration and the development of orally disintegrating tablets [, ].
Q12: What is the typical half-life of Donepezil hydrochloride in humans?
A13: Donepezil hydrochloride exhibits an elimination half-life of approximately 70 hours, primarily cleared through renal excretion [].
Q13: Does the pharmacokinetic profile of Donepezil hydrochloride differ between different formulations?
A14: Yes, variations in formulation can influence the pharmacokinetic parameters of Donepezil hydrochloride. For instance, enteric-coated tablets can alter the rate and extent of absorption compared to immediate-release formulations [].
Q14: What animal models have been used to study Donepezil hydrochloride's effects on cognitive function?
A15: Researchers have employed various animal models, including rats and mice, to investigate Donepezil hydrochloride's impact on cognitive function. These models often involve inducing cognitive impairment through methods like surgical lesions or genetic modifications [, , , , , , , , , , , , ].
Q15: What are the key findings from preclinical studies of Donepezil hydrochloride in models of Alzheimer's disease?
A16: Preclinical research suggests that Donepezil hydrochloride can improve cognitive performance in AD models, potentially by reducing amyloid-beta (Aβ) accumulation, modulating inflammatory processes, and enhancing synaptic plasticity [, , , , , , , , , , , ].
Q16: What cognitive tests are commonly used to assess Donepezil hydrochloride’s efficacy in animal models?
A17: Common tests include the Morris water maze to assess spatial learning and memory, and the step-down test to evaluate passive avoidance learning [, , , , , , , , , , ].
Q17: What have clinical trials revealed about the efficacy of Donepezil hydrochloride in treating Alzheimer's disease?
A18: Clinical trials have demonstrated that Donepezil hydrochloride can provide symptomatic benefits for patients with mild to moderately severe AD, leading to improvements in cognitive function, global function, and behavioral symptoms [, ].
Q18: How is Donepezil hydrochloride’s efficacy assessed in clinical trials of Alzheimer’s disease patients?
A19: Common assessment tools include the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-cog), the Clinician’s Interview-Based Impression of Change (CIBIC plus), and the Mini-Mental State Examination (MMSE) [, , , , , , , , , , , , ].
Q19: What are the common adverse effects associated with Donepezil hydrochloride?
A21: While not the primary focus of these research articles, it's important to acknowledge that like all medications, Donepezil hydrochloride can cause side effects. The most frequently reported adverse events in clinical trials include nausea, diarrhea, vomiting, and insomnia [, ].
Q20: Have any alternative drug delivery systems been explored for Donepezil hydrochloride?
A22: Yes, researchers have investigated intranasal delivery as a potential method to enhance Donepezil hydrochloride's brain penetration and potentially improve its therapeutic efficacy [].
Q21: Have any biomarkers been identified to predict the response to Donepezil hydrochloride treatment in Alzheimer's disease?
A23: Research suggests a potential link between the ApoE genotype and the therapeutic response to Donepezil hydrochloride, indicating its possible role as a predictive biomarker [, ]. Further research is needed to confirm these findings and explore other potential biomarkers.
Q22: What analytical techniques are commonly used to quantify Donepezil hydrochloride in biological samples?
A24: High-performance liquid chromatography (HPLC) is widely employed for the quantification of Donepezil hydrochloride in various matrices, including plasma and pharmaceutical formulations [, , , ].
Q23: What spectroscopic methods have been used to characterize Donepezil hydrochloride?
A25: Infrared (IR) spectroscopy is used to distinguish between different polymorphic forms of Donepezil hydrochloride based on their unique absorption patterns [].
Q24: How is the quality of Donepezil hydrochloride assessed in pharmaceutical preparations?
A26: Quality control measures typically involve analytical techniques like HPLC to determine the purity of Donepezil hydrochloride and quantify the presence of any related substances or impurities [, , , ].
Q25: Are there any other acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease?
A25: Yes, other AchE inhibitors approved for AD treatment include rivastigmine, galantamine, and tacrine. Each drug has a different pharmacological profile, and the choice of treatment depends on individual patient factors and clinical judgment.
Q26: What resources are valuable for researchers studying Donepezil hydrochloride and Alzheimer's disease?
A26: Access to databases containing clinical trial data, preclinical research findings, and chemical information is essential. Collaborations between academic institutions, pharmaceutical companies, and government agencies can facilitate research progress.
Q27: When was Donepezil hydrochloride first approved for the treatment of Alzheimer's disease?
A29: Donepezil hydrochloride received its initial approval for use in the United States in 1996, marking a significant milestone in the development of treatments for AD [].
Q28: What other fields of research intersect with the study of Donepezil hydrochloride?
A28: The study of Donepezil hydrochloride bridges various disciplines, including neuroscience, medicinal chemistry, pharmacology, pharmaceutics, and clinical neurology. This interdisciplinary approach is crucial for advancing our understanding of AD and developing more effective treatments.
Q29: How has the use of electroacupuncture alongside Donepezil hydrochloride been explored in treating Alzheimer’s disease?
A31: Several studies have explored the potential synergistic effects of combining electroacupuncture with Donepezil hydrochloride treatment for AD. These studies have investigated various acupoint combinations and stimulation parameters, aiming to enhance cognitive function and improve quality of life for AD patients [, , ].
Q30: What is the rationale behind combining traditional Chinese medicine approaches like acupuncture with Donepezil hydrochloride?
A32: Combining traditional Chinese medicine approaches like acupuncture with Donepezil hydrochloride is based on the idea of integrating different therapeutic modalities to target multiple aspects of AD pathology. While Donepezil hydrochloride primarily addresses the cholinergic deficit, acupuncture is believed to exert its effects through mechanisms like modulating neuroinflammation, promoting neurogenesis, and enhancing cerebral blood flow [, , ].
Q31: What has research shown regarding the efficacy of Donepezil hydrochloride in treating Vascular Dementia (VaD)?
A33: Donepezil hydrochloride has shown promise in treating VaD, demonstrating efficacy in improving cognitive function, as measured by scales like the MMSE, ADL, and CDR [, , , , ].
Q32: How does Donepezil hydrochloride compare to other drugs like Nimodipine in treating VaD?
A34: Studies comparing Donepezil hydrochloride with Nimodipine, a calcium channel blocker, suggest that Donepezil hydrochloride may be more effective in improving cognitive function and daily living activities in VaD patients [].
Q33: What is the significance of studying the effect of Donepezil hydrochloride on protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) in VaD?
A35: Investigating the impact of Donepezil hydrochloride on PKC and ERK provides insights into the molecular mechanisms underlying VaD and the potential neuroprotective effects of this drug. Findings suggest that Donepezil hydrochloride may ameliorate VaD-induced cognitive impairments by modulating these signaling pathways involved in neuronal survival, synaptic plasticity, and learning and memory [, , , ].
Q34: How does Donepezil hydrochloride impact oxidative stress in the context of cardiovascular health, particularly in relation to myocardial infarction?
A36: Research suggests that Donepezil hydrochloride may offer cardioprotective benefits by mitigating the consequences of acute myocardial infarction. This protection is attributed to its antioxidant effects, reducing oxidative stress and inflammation in cardiac tissue [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


